2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate

Mesenchymal stem cell biology Stereospecific signaling Cell proliferation assay

2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate, formally named D-erythro-sphingosylphosphorylcholine (D-erythro-SPC; also called lysosphingomyelin or lyso-SM), is an endogenous deacylated sphingolipid metabolite of sphingomyelin. It functions as a signaling lipid by engaging a distinct subset of G‑protein‑coupled receptors (S1P₁–₃, OGR1, GPR4) and elicits cellular responses that partially overlap with but are not interchangeable with those of sphingosine‑1‑phosphate (S1P).

Molecular Formula C23H49N2O5P
Molecular Weight 464.6 g/mol
CAS No. 1670-26-4
Cat. No. B014255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate
CAS1670-26-4
Synonyms2-[[[[(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium;  Sphingenyl-1-phosphorylcholine;  Lysosphingomyelin; 
Molecular FormulaC23H49N2O5P
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
InChIInChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3
InChIKeyJLVSPVFPBBFMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mgSolvent:nonePurity:98+%Physical solid

D-erythro-Sphingosylphosphorylcholine (1670-26-4): Bioactive Sphingolipid Procurement Profile


2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate, formally named D-erythro-sphingosylphosphorylcholine (D-erythro-SPC; also called lysosphingomyelin or lyso-SM), is an endogenous deacylated sphingolipid metabolite of sphingomyelin [1]. It functions as a signaling lipid by engaging a distinct subset of G‑protein‑coupled receptors (S1P₁–₃, OGR1, GPR4) and elicits cellular responses that partially overlap with but are not interchangeable with those of sphingosine‑1‑phosphate (S1P) [2]. The D-erythro‑(2S,3R) configuration represents the naturally occurring stereoisomer found in human plasma, diseased tissues, and experimental models, and its procurement as a defined single isomer is essential for assays where stereochemistry dictates biological activity.

Why S1P, L-threo-SPC, or Dihydro-S1P Cannot Replace D-erythro-SPC (1670-26-4) in Defined Assays


Substitution by sphingosine‑1‑phosphate or the synthetic L‑threo stereoisomer leads to loss of target‑specific activity in three documented contexts: (i) D‑erythro‑SPC, but not L‑threo‑SPC, activates a G‑protein‑coupled receptor in atrial myocytes that couples to IK(ACh) [1]; (ii) D‑erythro‑SPC stimulates proliferation of human adipose‑derived mesenchymal stem cells through a receptor‑independent, stereospecific pathway that is absent in the L‑threo form [2]; and (iii) SPC initiates an inositol phosphate‑mediated calcium signal in airway epithelial cells that S1P cannot recapitulate [3]. Generic substitution therefore risks not only potency differences but complete loss of the signaling fingerprint under investigation.

Quantitative Differentiation Evidence for D-erythro-SPC (1670-26-4) vs. Closest Analogs


Stereoselective Proliferation of Human Mesenchymal Stem Cells: D-erythro Active, L-threo Inactive

A direct head-to-head comparison demonstrated that D-erythro-SPC stereoselectively stimulates the proliferation of human adipose tissue-derived mesenchymal stem cells (hADSCs), whereas the L-threo isomer is completely inactive in the same assay [1]. The proliferative effect reached a maximum at 5 µM D-erythro-SPC and was accompanied by a rise in intracellular calcium. Importantly, the cells do not express the canonical SPC receptors (OGR1, GPR4, G2A, GPR12), indicating a receptor-independent or novel-receptor mechanism that is strictly dependent on the D-erythro configuration.

Mesenchymal stem cell biology Stereospecific signaling Cell proliferation assay

Activation of Atrial Myocyte IK(ACh) Channel: D-erythro-SPC Equipotent with S1P, L-threo Inactive

In guinea pig atrial myocytes, D-erythro-SPC and sphingosine-1-phosphate (SPP) activate the same inward-rectifying potassium current IK(ACh) via a shared G‑protein‑coupled receptor, with EC₅₀ values of 1.5 nM and 1.2 nM, respectively [1]. The receptor displays exquisite stereoselectivity for the natural D-erythro‑(2S,3R) stereoisomer; the L‑threo form is inactive. Both ligands exhibit complete homologous and heterologous desensitization, confirming a common target, while N‑acetyl‑SPC, lysophosphatidic acid, and lysophosphatidylcholine show no activity.

Cardiac electrophysiology G-protein-coupled receptor Stereoselective agonism

Distinct Second-Messenger Pathway Activation in Airway Epithelial Cells: SPC vs. S1P

In CFNP9o⁻ airway epithelial cells, D-erythro-SPC and S1P both elevate intracellular calcium, but through divergent downstream signaling cascades [1]. SPC (2 µM) caused a dose‑dependent increase in total inositol phosphate production, whereas S1P (0.1 µM) did not. Conversely, S1P increased phosphatidic acid levels, an effect absent with SPC. Furthermore, SPC‑stimulated Mn²⁺ entry was significantly higher than that induced by S1P, indicating distinct pathways for calcium entry. Depletion of intracellular stores by SPC abolished subsequent S1P responses, but the reverse order did not block the SPC response, suggesting that SPC accesses a shared but upstream compartment.

Calcium signaling Inositol phosphate Phosphatidic acid Airway epithelium

S1P₁₋₃ Receptor Agonist Potency: D-erythro vs. L-threo vs. S1P

D-erythro-SPC is a full agonist at human S1P₁, S1P₂, and S1P₃ with EC₅₀ values of 167.7 nM, 368.1 nM, and 482.6 nM, respectively, as measured in recombinant cell lines [1]. The L‑threo stereoisomer is approximately 8.7‑fold more potent at S1P₁ (EC₅₀ = 19.3 nM) and ~2.8‑fold more potent at S1P₂ (313.3 nM) and S1P₃ (131.8 nM). The endogenous ligand S1P itself is dramatically more potent, with reported EC₅₀ values for S1P₁ typically below 4 nM [2]. In native cardiac myocyte hypertrophy assays, the rank order is S1P (EC₅₀ 67 nM) > dihydro‑S1P (107 nM) > SPC (1.6 µM) [3].

S1P receptor pharmacology EC₅₀ comparison SAR studies

Disease-Relevant Elevation of D-erythro-SPC in Atopic Dermatitis and Niemann-Pick Type A

D-erythro-SPC concentrations are selectively elevated in the stratum corneum of patients with atopic dermatitis compared to healthy controls [1]. Similarly, postmortem brain tissue from Niemann‑Pick disease type A patients shows marked accumulation of D‑erythro‑lysosphingomyelin, whereas type B brains do not [2]. These tissue‑specific accumulations are observed for the D‑erythro stereoisomer, consistent with its origin from endogenous sphingomyelin deacylase activity. No comparable elevation of the L‑threo isomer has been documented in these clinical contexts.

Biomarker Skin barrier pathophysiology Lysosomal storage disease

Where D-erythro-SPC (1670-26-4) Provides Definitive Experimental Value


Stereospecific Mesenchymal Stem Cell Expansion Protocols

In protocols requiring defined proliferation of human adipose‑derived mesenchymal stem cells without confounding S1P receptor activation, D‑erythro‑SPC at 5 µM provides a stereospecific, receptor‑independent proliferative stimulus; L‑threo‑SPC is completely inactive in this system [1]. Purchasing the authentic D‑erythro isomer is essential to reproduce this biological response, as demonstrated by Jeon et al. (2006).

Cardiac IK(ACh) Receptor Characterization

For electrophysiological studies of the atrial IK(ACh) channel, D‑erythro‑SPC (EC₅₀ 1.5 nM) serves as a stereochemically precise agonist that acts through the same receptor as S1P (EC₅₀ 1.2 nM) but allows investigators to distinguish sphingolipid‑specific signaling from broader muscarinic cholinergic responses [1]. The receptor shows absolute stereoselectivity for the D‑erythro‑(2S,3R) configuration, disqualifying the L‑threo isomer.

Inositol Phosphate‑dependent Calcium Signaling Studies in Epithelia

When the experimental goal is to activate phospholipase C and generate inositol phosphates in airway epithelial models, D‑erythro‑SPC (2 µM) uniquely drives this pathway, whereas S1P does not increase inositol phosphate levels [1]. Researchers seeking to isolate this branch of sphingolipid signaling must select the appropriate ligand.

Disease Biomarker Quantification Standards

As endogenous D‑erythro‑SPC accumulates in the stratum corneum of atopic dermatitis patients [1] and in the brain of Niemann‑Pick type A patients , procurement of the pure D‑erythro isomer is a prerequisite for accurate LC‑MS/MS quantification. Use of a racemic mixture or the L‑threo form would introduce quantification errors and compromise correlation with clinical pathology.

Quote Request

Request a Quote for 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.